molecular formula C26H26N2O2Si B098191 Dimethyl-di-(N-phenylaminophenoxy)silane CAS No. 15325-29-8

Dimethyl-di-(N-phenylaminophenoxy)silane

Cat. No. B098191
CAS RN: 15325-29-8
M. Wt: 426.6 g/mol
InChI Key: GMAAQXBTJKFJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-di-(N-phenylaminophenoxy)silane (DPPAS) is a silane compound that has gained attention in scientific research due to its unique chemical properties and potential applications. DPPAS is a colorless, odorless, and non-volatile liquid that is soluble in organic solvents.

Scientific Research Applications

Dimethyl-di-(N-phenylaminophenoxy)silane has been studied extensively for its potential applications in various fields of science, including material science, organic chemistry, and biomedicine. In material science, this compound has been used as a precursor for the synthesis of novel organic-inorganic hybrid materials with tunable optical and electronic properties. In organic chemistry, this compound has been used as a catalyst for various chemical reactions, including the synthesis of benzoxazoles and quinolines. In biomedicine, this compound has been studied for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of Dimethyl-di-(N-phenylaminophenoxy)silane is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of cellular signaling pathways. ROS are highly reactive molecules that can cause oxidative damage to cellular components, leading to cell death. This compound has been shown to increase ROS levels in cancer cells, leading to apoptosis. Additionally, this compound has been shown to inhibit the activity of protein kinases, which are involved in cellular signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to inhibit the growth and migration of cancer cells, and to increase the sensitivity of cancer cells to chemotherapy drugs. In animal studies, this compound has been shown to have low toxicity and to be well-tolerated when administered orally or intravenously.

Advantages and Limitations for Lab Experiments

One advantage of using Dimethyl-di-(N-phenylaminophenoxy)silane in lab experiments is its versatility, as it can be used as a precursor for the synthesis of various organic-inorganic hybrid materials, as well as a catalyst for various chemical reactions. Additionally, this compound has been shown to have low toxicity and to be well-tolerated in animal studies, suggesting that it may have potential as a therapeutic agent. However, one limitation of using this compound in lab experiments is its cost, as it is a relatively expensive compound.

Future Directions

There are several future directions for research on Dimethyl-di-(N-phenylaminophenoxy)silane, including the development of novel organic-inorganic hybrid materials with tunable properties, the optimization of this compound as a catalyst for various chemical reactions, and the further investigation of its potential as an anticancer agent. Additionally, future studies could focus on the mechanism of action of this compound, as well as its potential applications in other areas of biomedicine, such as drug delivery and tissue engineering.

Synthesis Methods

Dimethyl-di-(N-phenylaminophenoxy)silane can be synthesized through a two-step process involving the reaction of 4-aminophenol with chlorodimethylsilane, followed by the reaction of the resulting product with N-phenyl-1,4-phenylenediamine. The product obtained is a mixture of this compound isomers, which can be separated using chromatography techniques.

properties

CAS RN

15325-29-8

Molecular Formula

C26H26N2O2Si

Molecular Weight

426.6 g/mol

IUPAC Name

2-[(2-anilinophenoxy)-dimethylsilyl]oxy-N-phenylaniline

InChI

InChI=1S/C26H26N2O2Si/c1-31(2,29-25-19-11-9-17-23(25)27-21-13-5-3-6-14-21)30-26-20-12-10-18-24(26)28-22-15-7-4-8-16-22/h3-20,27-28H,1-2H3

InChI Key

GMAAQXBTJKFJRV-UHFFFAOYSA-N

SMILES

C[Si](C)(OC1=CC=CC=C1NC2=CC=CC=C2)OC3=CC=CC=C3NC4=CC=CC=C4

Canonical SMILES

C[Si](C)(OC1=CC=CC=C1NC2=CC=CC=C2)OC3=CC=CC=C3NC4=CC=CC=C4

Other CAS RN

15325-29-8

synonyms

dimethyl-di-(N-phenylaminophenoxy)silane
S 1 antioxidant

Origin of Product

United States

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